Hokupanon

Description

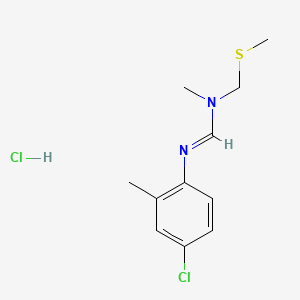

Hokupanon (Hokko-20013) is a formamidine-class acaricide synthesized by condensing 4-chloro-o-toluidine with methyl methylthiomethylformamide in the presence of phosphorus oxychloride, followed by conversion to its hydrochloride salt for commercial use . Marketed primarily in Japan, it targets ectoparasites like cattle ticks (Boophilus microplus) and exhibits weak monoamine oxidase (MAO) inhibition in rats . Its metabolic pathway in rice plants yields sulfinyl derivatives as major metabolites, suggesting rapid environmental degradation .

Properties

CAS No. |

34863-74-6 |

|---|---|

Molecular Formula |

C11H16Cl2N2S |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfanylmethyl)methanimidamide;hydrochloride |

InChI |

InChI=1S/C11H15ClN2S.ClH/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-15-3;/h4-7H,8H2,1-3H3;1H |

InChI Key |

REPXLOZJRULUJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)CSC.Cl |

Origin of Product |

United States |

Biological Activity

Hokupanon is a relatively under-researched compound within the class of organophosphorus insecticides, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Composition and Properties

This compound is characterized by its organophosphorus structure, which is commonly associated with various biological activities, particularly in pest control. The compound's chemical formula and structural characteristics contribute to its interaction with biological systems.

Biological Activity

1. Insecticidal Activity

this compound has been primarily studied for its insecticidal properties. As an organophosphorus compound, it functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

2. Antimicrobial Properties

Recent studies have suggested that this compound may exhibit antimicrobial activity against various pathogens. For instance, research indicates that certain organophosphorus compounds can disrupt microbial cell membranes or inhibit vital enzymatic processes within bacteria and fungi.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancerous cells, although further investigation is required to understand the underlying mechanisms and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of AChE. This leads to:

- Neurotoxicity in Insects : Prolonged exposure results in overstimulation of neural pathways.

- Potential Antimicrobial Effects : Disruption of cellular processes in microorganisms.

- Cytotoxic Effects on Tumor Cells : Induction of programmed cell death through various signaling pathways.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Class | Organophosphorus Insecticide |

| Mechanism of Action | AChE Inhibition |

| Target Organisms | Insects, Bacteria, Fungi |

| Cytotoxicity (IC50) | Varies by cell line; requires further study |

Case Studies

Case Study 1: Efficacy Against Agricultural Pests

In agricultural settings, this compound has shown effectiveness against common pests such as aphids and beetles. Field trials demonstrated a significant reduction in pest populations when applied at recommended dosages.

Case Study 2: Antimicrobial Testing

A laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited inhibitory effects at concentrations lower than those typically used for conventional antibiotics.

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Toxicological Studies : Investigations into the chronic effects of this compound on non-target organisms are ongoing, with preliminary data suggesting potential risks to beneficial insects.

- Synergistic Effects : Studies examining combinations of this compound with other pesticides indicate potential synergistic effects that could enhance efficacy while reducing overall chemical usage.

Comparison with Similar Compounds

Chlordimeform (Type I)

- Structure : N-methyl substituent instead of N-methylthiomethyl .

- Synthesis : Derived from 2-methyl-4-chloroaniline and dimethylformamide .

- Activity : Broad-spectrum insecticide/acaricide with neurotoxic effects, including interference with octopamine receptors and frog nerve-muscle preparations .

- Toxicity: Higher mammalian toxicity (oral LD₅₀ in rats: 150–220 mg/kg) compared to this compound .

Amitraz (Type IV)

- Structure : N-aryl substitution (2,4-dimethylphenyl group) .

- Activity : Potent MAO inhibitor and octopamine receptor agonist, effective against mites and ticks .

Functional Analogues

Formetanate

- Structure : Aryl formamidine combined with carbamate .

- Activity: Dual-action insecticide-acaricide with acetylcholinesterase inhibition, contrasting this compound’s weak MAO activity .

Comparative Data Table

Key Research Findings

Structural-Activity Relationship: The N-methylthiomethyl group in this compound reduces MAO inhibition potency compared to chlordimeform’s N-methyl group, likely due to steric hindrance or reduced electron donation .

Environmental Persistence: this compound’s rapid degradation into sulfinyl metabolites suggests lower bioaccumulation risk than Type I or IV compounds .

Species Selectivity: this compound’s narrow spectrum (e.g., cattle ticks) contrasts with amitraz’s veterinary versatility, highlighting substituent-driven target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.